molecular formula C10H9N3O B11821061 1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine

1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine

Katalognummer: B11821061
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: PEFSLZSCHFLCTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol It is characterized by the presence of an isoquinoline ring system and a nitroso group attached to a methanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine typically involves the reaction of isoquinoline derivatives with nitroso compounds under specific conditions. One common method involves the reaction of isoquinoline with nitrosyl chloride in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoquinoline: A parent compound with a similar ring structure but lacking the nitroso and methanamine groups.

    Nitrosobenzene: Contains a nitroso group but lacks the isoquinoline ring.

    1,2-Dihydroisoquinoline: Similar ring structure but without the nitroso group.

Uniqueness

1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine is unique due to the combination of the isoquinoline ring and the nitroso group, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Eigenschaften

Molekularformel

C10H9N3O

Molekulargewicht

187.20 g/mol

IUPAC-Name

N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H9N3O/c11-10(13-14)9-8-4-2-1-3-7(8)5-6-12-9/h1-6,14H,(H2,11,13)

InChI-Schlüssel

PEFSLZSCHFLCTH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CN=C2C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.